molecular formula C20H17N3O2 B11633514 2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11633514
M. Wt: 331.4 g/mol
InChI Key: BPUWCWIELLOWQC-CIAFOILYSA-N
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Description

2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular compound is notable for its quinoline backbone, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Step 1: : Synthesis of 2-cyclopropylquinoline-4-carbohydrazide.

      Reagents: 2-cyclopropylquinoline-4-carboxylic acid, hydrazine hydrate.

      Conditions: Reflux in ethanol.

  • Step 2: : Condensation with 2-hydroxybenzaldehyde.

      Reagents: 2-hydroxybenzaldehyde, 2-cyclopropylquinoline-4-carbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the C=N bond can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.

Major Products

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, Schiff bases like this compound are studied for their potential as enzyme inhibitors. They can interact with metal ions in biological systems, affecting various biochemical pathways.

Medicine

Medicinally, compounds with a quinoline backbone are investigated for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, may exhibit such activities due to its structural features.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, altering the function of metalloenzymes. Additionally, the quinoline ring can intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N’-[(E)-(pyridin-4-yl)methylidene]quinoline-4-carbohydrazide: .

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: .

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: .

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and electronic interactions. This feature may enhance its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-19-8-4-1-5-14(19)12-21-23-20(25)16-11-18(13-9-10-13)22-17-7-3-2-6-15(16)17/h1-8,11-13,24H,9-10H2,(H,23,25)/b21-12+

InChI Key

BPUWCWIELLOWQC-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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